2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole structures. The presence of various substituents, such as benzyl, fluoro, chloro, and methoxy groups, adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrimidoindole core, followed by the introduction of the benzyl, fluoro, and other substituents. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can occur under different conditions such as nucleophilic or electrophilic substitution.
Addition: The addition of atoms or groups to a double or triple bond, often using reagents like hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of cancer, infectious diseases, and neurological disorders.
Medicine: It may serve as a lead compound for the development of new therapeutic agents, with studies focusing on its pharmacokinetics, pharmacodynamics, and toxicity.
Industry: Its unique chemical properties can be exploited in the development of new materials, such as polymers, dyes, and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of their activity and subsequent biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide stands out due to its unique combination of substituents and ring structure. Similar compounds may include other pyrimidoindoles or heterocyclic compounds with different substituents. The presence of the benzyl, fluoro, chloro, and methoxy groups can significantly influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O3/c1-35-22-10-7-17(27)11-20(22)30-23(33)14-32-21-9-8-18(28)12-19(21)24-25(32)26(34)31(15-29-24)13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIPUFQSBTYXAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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